molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Katalognummer B2790942
CAS-Nummer: 769951-33-9
Molekulargewicht: 238.25
InChI-Schlüssel: KXBBZQVIMDGQOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide, also known as PDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antifolate Activity

  • Design and Synthesis for Antitumor Agents : Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The study highlighted the potency of these compounds in inhibiting human DHFR and tumor cell growth in culture (Gangjee et al., 2007).

  • Antiviral Properties : Novel benzamide derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) showed significant antiviral activity, particularly against Newcastle disease virus, an avian paramyxovirus (Balaraman et al., 2018).

  • Thymidylate Synthase Inhibition : Compounds based on this structure have shown to inhibit thymidylate synthase, a key enzyme in nucleotide biosynthesis, thereby highlighting potential antitumor applications (Taylor et al., 1992).

Kinase Inhibition and Molecular Targeting

  • Small Molecule Inhibitors for Cancer : A study on 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as antitumor agents demonstrated their efficacy against A549, Hela, and MCF-7 cell lines, indicating their potential as small molecule inhibitors in cancer therapy (Zhang et al., 2020).

  • Inhibition of Protein Kinase B (Akt) : Compounds with the core structure of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) were found to be selective and orally active inhibitors of Protein Kinase B (Akt), an important signaling molecule in cancer, indicating their potential as antitumor agents (McHardy et al., 2010).

Dual Inhibitory Action and Enzyme Targeting

  • Dual Inhibitors of Key Enzymes : Studies have shown that derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) can act as dual inhibitors of DHFR and thymidylate synthase. This dual action is promising for developing antitumor agents (Gangjee et al., 2005).

  • KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment : Certain derivatives have shown potential as KCNQ2/Q3 potassium channel openers, with applications in treating epilepsy and pain (Amato et al., 2011).

Additional Applications in Drug Development and Chemical Synthesis

  • Anti-Inflammatory Activities : Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activities in vivo, expanding the potential therapeutic applications of these compounds (Mohamed et al., 2013).

  • Capillary Electrophoresis in Drug Analysis : The application in nonaqueous capillary electrophoresis for drug analysis, highlighting its potential utility in pharmaceutical quality control (Ye et al., 2012).

Eigenschaften

IUPAC Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBZQVIMDGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Citations

For This Compound
3
Citations
MI El-Gamal, CH Oh - Chemical and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
A series of diarylureas and diarylamides possessing pyrrolo [2, 3-d] pyrimidine scaffold was designed and synthesized. The in vitro antiproliferative activities of a selected group of the …
Number of citations: 15 www.jstage.jst.go.jp
MH Jung, CH Oh - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
The synthesis of a new series of diaryl ureas having a pyrr 이이 2, 3-이 pyrimidine scaffold is reported here. The in vitro antiproliferative activities of these diaryl derivatives against …
Number of citations: 20 koreascience.kr
MM Bio, F Xu, M Waters, JM Williams… - The Journal of …, 2004 - ACS Publications
A practical, efficient synthesis of 1, a hepatitis C virus RNA replication inhibitor, is described. Starting with the inexpensive diacetone glucose, the 12-step synthesis features a novel …
Number of citations: 85 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.